![molecular formula C25H31N3O6 B14719159 N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine CAS No. 15373-69-0](/img/structure/B14719159.png)
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine is a synthetic peptide compound. It is composed of three amino acids: glycine, L-phenylalanine, and L-leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with L-phenylalanine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM), and diisopropylethylamine (DIPEA).
Major Products Formed
Hydrolysis: Glycine, L-phenylalanine, and L-leucine.
Deprotection: The free peptide without the benzyloxycarbonyl (Cbz) group.
Coupling Reactions: Longer peptide chains.
科学的研究の応用
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and as a substrate for protease assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based therapies.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine depends on its specific application. In peptide synthesis, it acts as a protected intermediate that can be selectively deprotected and coupled to form longer peptide chains. In biological assays, it may serve as a substrate for proteases, where the enzyme cleaves the peptide bond, releasing the constituent amino acids.
類似化合物との比較
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can be compared with other similar compounds such as:
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with an additional phenylalanine residue.
N-[(Benzyloxy)carbonyl]glycyl-L-leucine: Lacks the phenylalanine residue, making it a simpler peptide.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of phenylalanine and leucine, introducing a thiol group.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Cbz) protecting group, which provides stability and allows for selective deprotection during peptide synthesis.
特性
CAS番号 |
15373-69-0 |
|---|---|
分子式 |
C25H31N3O6 |
分子量 |
469.5 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H31N3O6/c1-17(2)13-21(24(31)32)28-23(30)20(14-18-9-5-3-6-10-18)27-22(29)15-26-25(33)34-16-19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3,(H,26,33)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |
InChIキー |
IKXFQXCLCSBZNK-SFTDATJTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





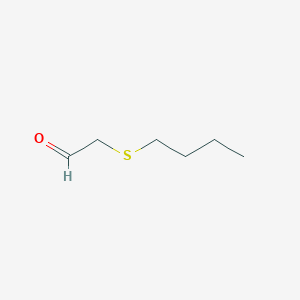

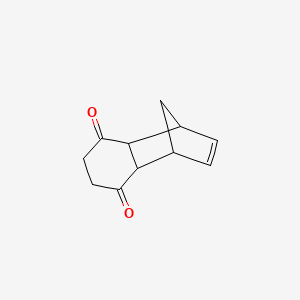
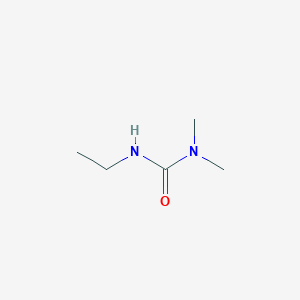
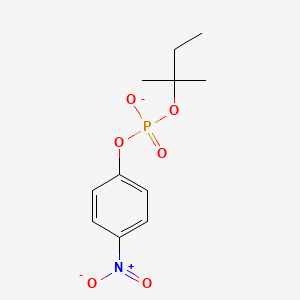
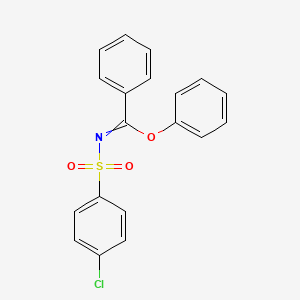
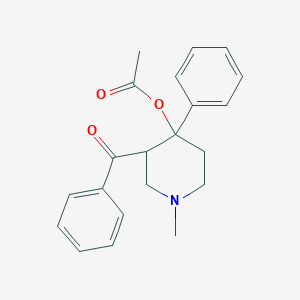

silane](/img/structure/B14719157.png)
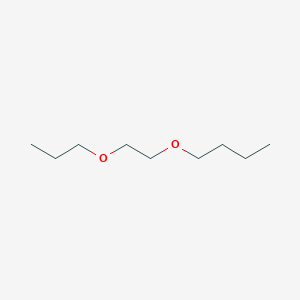
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
